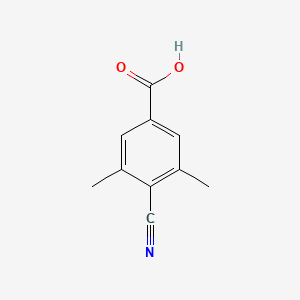4-Cyano-3,5-dimethylbenzoic acid
CAS No.: 90924-01-9
Cat. No.: VC7727617
Molecular Formula: C10H9NO2
Molecular Weight: 175.187
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90924-01-9 |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.187 |
| IUPAC Name | 4-cyano-3,5-dimethylbenzoic acid |
| Standard InChI | InChI=1S/C10H9NO2/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-4H,1-2H3,(H,12,13) |
| Standard InChI Key | DNOXFFNRMSJGBK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1C#N)C)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure is defined by the IUPAC name 4-cyano-3,5-dimethylbenzoic acid, reflecting the positions of its functional groups on the benzene ring. The molecular formula C₁₀H₉NO₂ is corroborated by high-resolution mass spectrometry data, which identifies key adducts such as [M+H]⁺ at m/z 176.07060 and [M-H]⁻ at m/z 174.05604 . The SMILES notation CC1=CC(=CC(=C1C#N)C)C(=O)O and InChI key DNOXFFNRMSJGBK-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
The planar aromatic ring ensures conjugation between the cyano and carboxylic acid groups, potentially influencing its electronic properties. Substituent effects from the methyl groups may sterically hinder reactions at the ortho and para positions while modulating solubility in organic solvents.
Predicted Physicochemical Properties
Collision cross-section (CCS) predictions for common adducts offer insights into its gas-phase behavior (Table 1). For instance, the [M+H]⁺ ion exhibits a CCS of 135.7 Ų, suggesting a compact structure under mass spectrometric conditions .
Table 1: Predicted Collision Cross-Sections for 4-Cyano-3,5-dimethylbenzoic Acid Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 176.07060 | 135.7 |
| [M+Na]⁺ | 198.05254 | 147.9 |
| [M-H]⁻ | 174.05604 | 129.7 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s solubility profile is inferred from its functional groups: the carboxylic acid moiety enhances water solubility at physiological pH, while the methyl and cyano groups promote organic solvent miscibility (e.g., methanol, ethyl acetate). Stability studies are absent, but analogs like 4-cyano-2,6-dimethylbenzoic acid exhibit shelf stability under inert conditions, suggesting similar behavior for the 3,5-isomer .
Spectroscopic Signatures
Infrared spectroscopy would reveal characteristic stretches for the carboxylic acid O-H (~2500–3000 cm⁻¹), C≡N (~2240 cm⁻¹), and aromatic C=C (~1600 cm⁻¹). Nuclear magnetic resonance (NMR) spectra should display distinct methyl singlets (δ ~2.3 ppm), aromatic protons (δ ~7.5 ppm), and a carboxylic acid proton (δ ~12 ppm) in DMSO-d₆.
Functional Group Reactivity and Derivative Formation
Carboxylic Acid Transformations
The carboxylic acid group enables salt formation, esterification, and amidation. Reaction with thionyl chloride converts it to an acyl chloride, a precursor for anhydrides or esters. Neutralization with bases like NaOH yields water-soluble salts, potentially useful in pharmaceutical formulations.
Nitrile Reactivity
The cyano group participates in nucleophilic additions, reductions to amines, and hydrolysis to amides or carboxylic acids. Hydrogenation over Raney nickel could produce 4-aminomethyl-3,5-dimethylbenzoic acid, a candidate for polymer building blocks.
Comparative Analysis with Structural Isomers
4-Cyano-2,6-dimethylbenzoic Acid
This positional isomer (PubChem CID 21336317) shares the same molecular formula but differs in methyl group placement (2- and 6-positions) . The altered substitution pattern affects electronic distribution and steric hindrance, potentially leading to divergent reactivity and physicochemical properties.
Table 2: Comparison of 3,5- and 2,6-Dimethyl Substituted Isomers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume